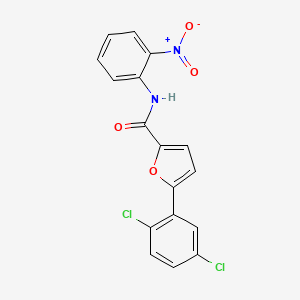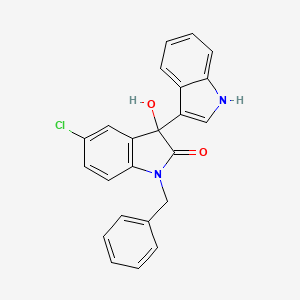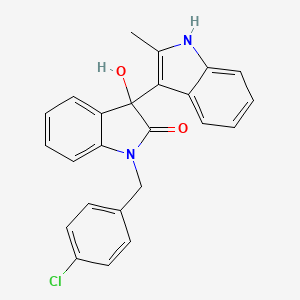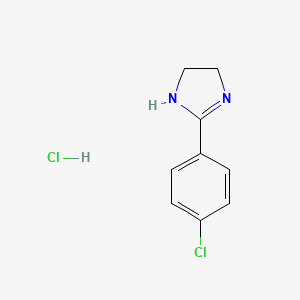
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide
描述
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, commonly known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are an important class of ion channels that play a crucial role in cell volume regulation, cell proliferation, and apoptosis. DCPIB has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neuroscience, and cardiovascular research.
作用机制
DCPIB inhibits 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by binding to a specific site on the channel protein, which is located in the extracellular domain. The binding of DCPIB blocks the movement of chloride and other anions through the channel, leading to a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide by DCPIB has been shown to induce apoptosis in cancer cells, reduce neuronal swelling, and protect against ischemic brain injury.
Biochemical and Physiological Effects
DCPIB has been shown to have a variety of biochemical and physiological effects on different cell types and tissues. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion. In neuronal cells, DCPIB has been shown to reduce swelling, protect against ischemic brain injury, and modulate synaptic transmission. In cardiac myocytes, DCPIB has been shown to inhibit hypertrophy and improve contractile function.
实验室实验的优点和局限性
DCPIB has several advantages as a research tool, including its high potency, selectivity, and reversibility. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DCPIB also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using DCPIB in experiments, and to interpret the results with caution.
未来方向
There are several potential future directions for research on DCPIB and 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in other physiological and pathological processes, such as inflammation, infection, and aging. Finally, the development of novel techniques for studying 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide, such as optogenetics and super-resolution microscopy, could provide new insights into the structure and function of these channels.
科学研究应用
DCPIB has been used as a research tool to investigate the physiological and pathological roles of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in various cell types and tissues. It has been shown to inhibit 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in a dose-dependent and reversible manner, without affecting other ion channels or transporters. DCPIB has been used to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cancer cell proliferation, migration, and invasion. It has also been used to investigate the involvement of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in neuronal swelling, ischemic brain injury, and epilepsy. Additionally, DCPIB has been used in cardiovascular research to study the role of 5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)-2-furamide in cardiac myocyte hypertrophy and heart failure.
属性
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)11(9-10)15-7-8-16(25-15)17(22)20-13-3-1-2-4-14(13)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZNPIBEIOTIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4079190.png)

![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079233.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4079254.png)
![1-(2-naphthyloxy)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4079255.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)
![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)

![6-amino-4-(2,5-difluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079280.png)

![1-benzyl-5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079287.png)